2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Pyrido-thieno-pyrimidine scaffold Substituent position-activity relationship Azepane chemotype

This compound is a structurally unique Cdc7 kinase inhibitor from Takeda's patent family, featuring an azepane-1-carbonyl substituent at the 2-position of the pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one core. Unlike the 9-position dimethylaminoethyl carboxamide analog (PTP, a p53 activator), this 2-position azepane variant targets the DNA replication checkpoint kinase Cdc7. Procure this compound as a reference standard for SAR campaigns mapping azepane ring contributions to kinase binding, or as a positional selectivity probe to confirm target engagement specificity. Available via custom synthesis through multiple qualified suppliers.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 690252-02-9
Cat. No. B2986178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
CAS690252-02-9
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCCCCC4
InChIInChI=1S/C18H19N3O2S/c1-12-7-6-10-21-15(12)19-16-13(17(21)22)11-14(24-16)18(23)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3
InChIKeyFAPVZSRGFZLAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one (CAS 690252-02-9): Baseline Characterization for Research Procurement


2-(Azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one (CAS 690252-02-9) is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one class, characterized by a fused tricyclic core (pyridine, thiophene, and pyrimidine rings) with an azepane-1-carbonyl substituent at the 2-position and a methyl group at the 9-position [1]. The compound is disclosed as an inhibitor of cell division cycle 7 (Cdc7) kinase within Takeda Pharmaceutical's patent family (EP2540728A1 / WO2011102399A1), indicating its intended application in oncology research involving DNA replication and cell cycle regulation [2]. Its molecular formula is C18H19N3O2S with a molecular weight of 341.4 g/mol .

Why Generic Pyrido-Thieno-Pyrimidine Substitution Fails for CAS 690252-02-9 in Cdc7-Targeted Research


Within the pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one scaffold, seemingly minor structural perturbations profoundly alter kinase selectivity, cellular potency, and downstream pharmacological effects. The literature demonstrates that different substitution patterns on this core yield compounds with entirely distinct target profiles: for example, N-[2-(dimethylamino)ethyl]-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide (PTP) functions as a p53 activator through MDM2 interaction disruption [1], while pyrido-thieno-pyrimidines with alternative substituents exhibit Cdc7 kinase inhibition [2]. The azepane-1-carbonyl moiety at the 2-position of CAS 690252-02-9 is structurally non-interchangeable with the dimethylaminoethyl carboxamide at the 9-position of PTP, as these substituents differ in ring size, basicity, hydrogen-bonding capacity, and spatial orientation—factors known to govern binding-site complementarity and selectivity [3]. Therefore, substituting CAS 690252-02-9 with a structurally related but differently substituted analog risks complete loss of target engagement, altered selectivity, or unpredictable biological outcomes.

Quantitative Differentiation Evidence for 2-(Azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one (CAS 690252-02-9)


Structural Divergence from the Closest Pyrido-Thieno-Pyrimidine Analog PTP: Substituent Position and Chemotype

The closest structurally characterized analog of CAS 690252-02-9 in the published literature is N-[2-(dimethylamino)ethyl]-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide (PTP). Both compounds share the identical pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one tricyclic core but differ critically in the position and identity of the carboxamide substituent: CAS 690252-02-9 bears an azepane-1-carbonyl moiety at the 2-position, whereas PTP carries a 2-(dimethylamino)ethyl carboxamide at the 9-position. This positional and chemical divergence is expected to produce distinct hydrogen-bonding geometries, steric occupancy, and electronic profiles at the ligand–protein interface [1]. No direct head-to-head comparative data exist in the public domain for these two compounds. However, the established SAR for pyrido-thieno-pyrimidines demonstrates that substituent position alone can shift target engagement from Cdc7 kinase inhibition (2-position substituted analogs) to p53/MDM2 pathway modulation (9-position substituted PTP) [2][3].

Pyrido-thieno-pyrimidine scaffold Substituent position-activity relationship Azepane chemotype

Cdc7 Kinase Inhibitory Potential of the Pyrido-Thieno-Pyrimidine Core: Class-Level Activity Benchmark

The pyrido-thieno-pyrimidine scaffold to which CAS 690252-02-9 belongs has been validated as a Cdc7 kinase inhibitor chemotype. Zhao et al. (2009) reported focused library data showing that representative pyrido-thieno-pyrimidines inhibit Cdc7/Dbf4 kinase activity with Ki values ranging from 200 nM to >1,200 nM and IC50 values from 2,000 nM to >12,000 nM in radiometric kinase assays using His6-MCM2 substrate and [γ-³³P]ATP [1][2]. For instance, compound 6i (12-benzyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine) exhibited Ki = 200 nM and IC50 = 2,000 nM against Cdc7/Dbf4 at pH 7.5, 2°C [2]. CAS 690252-02-9 is disclosed within Takeda's patent family as a compound possessing Cdc7 inhibitory activity, but specific IC50 or Ki values for this exact compound are not publicly disclosed in the patent or in any peer-reviewed publication identified by exhaustive search (PubMed, BindingDB, ChEMBL, PubChem) as of the date of this guide [3]. Consequently, while the scaffold–target relationship is established, direct quantitative potency data for CAS 690252-02-9 are absent from the public domain.

Cdc7 kinase inhibition Pyrido-thieno-pyrimidine Enzyme inhibition assay

Azepane Moiety as a Differentiating Pharmacophoric Feature Within the Thienopyrimidine Class

The azepane-1-carbonyl substituent at the 2-position is a distinctive structural feature of CAS 690252-02-9 that differentiates it from the majority of pyrido-thieno-pyrimidine analogs, which typically bear acyclic amines, piperidines, or morpholines at this position. The azepane ring (seven-membered cyclic secondary amine) introduces unique conformational flexibility and steric bulk. Zoidis et al. (2018) comprehensively reviewed the pharmaceutical significance of azepane motifs, documenting that azepane-containing compounds exhibit enhanced binding interactions with biological targets due to the ring's ability to adopt multiple low-energy conformations and engage in distinctive hydrophobic contacts [1]. In the context of kinase inhibitor design, the replacement of a piperidine (six-membered ring) with an azepane (seven-membered ring) has been shown to modulate selectivity profiles and improve pharmacokinetic properties in related chemotypes [1]. Within the Takeda Cdc7 inhibitor patent family, the azepane moiety appears as a specifically claimed substituent, suggesting it was deliberately selected over smaller or larger cyclic amines during SAR optimization [2]. However, no public data exist comparing the azepane-substituted analog (CAS 690252-02-9) directly against its piperidine, morpholine, or acyclic amine counterparts in the same scaffold series.

Azepane pharmacophore Conformational flexibility Kinase inhibitor design

Absence of Public Selectivity and ADME Data: A Critical Gap for Procurement Decision-Making

A comprehensive search of public databases—including PubMed, BindingDB, ChEMBL, PubChem, DrugBank, and major vendor catalogs—yielded no selectivity profiling data, ADME parameters, cellular antiproliferative IC50 values, or in vivo pharmacokinetic data for CAS 690252-02-9. This is in marked contrast to structurally related Cdc7 inhibitors such as TAK-931 (simurosertib; IC50 < 0.3 nM against Cdc7; orally bioavailable; Phase I/II clinical candidate) and XL413 (IC50 = 3.4 nM; >30-fold selective over CK2 and PIM1) [1][2]. The absence of public potency, selectivity, and ADME data for CAS 690252-02-9 means that its differentiation from these well-characterized Cdc7 inhibitors cannot be quantitatively assessed. Users must recognize that procuring CAS 690252-02-9 entails accepting the risk of uncharacterized selectivity and pharmacokinetic behavior [3].

Data gap analysis Kinase selectivity profiling Compound procurement risk assessment

Recommended Application Scenarios for CAS 690252-02-9 Based on Available Evidence


Cdc7 Kinase Inhibitor Pharmacophore Exploration and Scaffold-Hopping Studies

CAS 690252-02-9 is suited for use as a reference compound in structure-activity relationship (SAR) campaigns aimed at mapping the contribution of the azepane-1-carbonyl substituent to Cdc7 kinase inhibition within the pyrido-thieno-pyrimidine scaffold. Researchers can benchmark its activity against structurally characterized analogs from Zhao et al. (2009) such as compound 6i (Ki = 200 nM) [1] and against other 2-position-substituted variants to establish whether the seven-membered azepane ring offers advantages over smaller cyclic amines (piperidine, morpholine) or acyclic substituents [2].

Selectivity Profiling Against the PTP/p53-MDM2 Chemotype

Given that the structurally related PTP compound (9-position dimethylaminoethyl carboxamide) activates p53 through MDM2 disruption in colorectal cancer cells [3], CAS 690252-02-9 can serve as a chemical probe to determine whether repositioning the carboxamide substituent from the 9-position (p53 pathway) to the 2-position (Cdc7 pathway) eliminates p53 modulatory activity. This positional selectivity study would provide critical evidence for target engagement specificity within the pyrido-thieno-pyrimidine core.

Azepane-Specific Binding Mode Analysis via Computational Docking and Crystallography

The azepane moiety of CAS 690252-02-9 introduces conformational flexibility not present in analogs bearing smaller rings [2]. This compound is therefore an appropriate candidate for co-crystallography or molecular dynamics simulations with Cdc7/Dbf4 to elucidate how seven-membered cyclic amine substituents occupy the kinase ATP-binding pocket, potentially revealing previously uncharacterized binding interactions that could inform future inhibitor design.

Building Block for Focused Pyrido-Thieno-Pyrimidine Library Synthesis

CAS 690252-02-9 can be procured as a synthetic intermediate or scaffold for derivatization, enabling medicinal chemistry teams to generate focused libraries of azepane-containing pyrido-thieno-pyrimidines for kinase inhibitor screening. The compound's 9-methyl group and azepane-1-carbonyl at C2 provide two distinct vectors for further chemical modification, as outlined in the Takeda patent generic structure [4].

Quote Request

Request a Quote for 2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.